Sorbitan, octanoate

Catalog No.
S13860714
CAS No.
95508-00-2
M.F
C14H30O8
M. Wt
326.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sorbitan, octanoate

CAS Number

95508-00-2

Product Name

Sorbitan, octanoate

IUPAC Name

hexane-1,2,3,4,5,6-hexol;octanoic acid

Molecular Formula

C14H30O8

Molecular Weight

326.38 g/mol

InChI

InChI=1S/C8H16O2.C6H14O6/c1-2-3-4-5-6-7-8(9)10;7-1-3(9)5(11)6(12)4(10)2-8/h2-7H2,1H3,(H,9,10);3-12H,1-2H2

InChI Key

YYXXQRBVHQRHDP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)O.C(C(C(C(C(CO)O)O)O)O)O

Sorbitan octanoate, also known as sorbitan caprylate, is a non-ionic surfactant derived from the esterification of sorbitol and octanoic acid. It is characterized by its waxy solid or viscous liquid form and is soluble in various organic solvents. This compound is part of a larger family of sorbitan esters, which are derived from sorbitol through the removal of water and subsequent cyclization. Sorbitan octanoate is recognized for its emulsifying properties and is commonly used in food, cosmetic, and pharmaceutical applications due to its ability to stabilize emulsions and enhance solubility .

The primary chemical reaction involved in the synthesis of sorbitan octanoate is esterification, where sorbitol reacts with octanoic acid in the presence of an esterification catalyst such as sulfuric or phosphoric acid. This reaction typically occurs under elevated temperatures to maintain the reactants in liquid form. The process is designed to produce a monoester, with an excess of sorbitol used to drive the reaction to completion. Upon completion, a base may be added to neutralize any residual acid catalyst .

The resulting sorbitan octanoate can hydrolyze back into its constituent components—sorbitol and octanoic acid—when exposed to water, which is a common occurrence in biological systems .

Sorbitan octanoate exhibits low toxicity and is generally recognized as safe for use in food and cosmetic products. Both sorbitol and octanoic acid, the hydrolysis products of sorbitan octanoate, are naturally occurring substances commonly found in human diets. The compound has been evaluated for its biodegradability, showing a post-application half-life of approximately 7 to 10 days, indicating that it breaks down efficiently in environmental settings .

The synthesis of sorbitan octanoate involves a straightforward one-step process:

  • Preparation: Octanoic acid is heated in a reactor until it remains liquid.
  • Addition: Sorbitol is added in excess to ensure complete conversion into the ester.
  • Catalysis: An esterification catalyst (sulfuric or phosphoric acid) is introduced to facilitate the reaction.
  • Neutralization: After the reaction reaches completion, a base may be added to neutralize the catalyst and adjust pH if necessary .

This method emphasizes environmental safety by being solvent-free and producing minimal toxic by-products.

Sorbitan octanoate has diverse applications across various industries:

  • Food Industry: Used as an emulsifier and stabilizer in food formulations.
  • Cosmetics: Functions as an emulsifying agent in creams, lotions, and other personal care products.
  • Pharmaceuticals: Serves as a surfactant in drug formulations, enhancing solubility and bioavailability.
  • Agriculture: Utilized in pesticide formulations as a surfactant that improves the spreadability and adhesion of active ingredients on plant surfaces .

Studies on sorbitan octanoate indicate that it interacts well with various biological systems without causing significant adverse effects. Its ability to hydrolyze into benign components (sorbitol and octanoic acid) further supports its safety profile. Research has shown that it does not accumulate in biological tissues and is rapidly metabolized . Furthermore, it has been assessed for its potential allergenic properties but has shown low incidence rates in contact allergy tests .

Sorbitan octanoate belongs to a broader class of compounds known as sorbitan esters. Here are some similar compounds along with their unique characteristics:

Compound NameStructure/CharacteristicsUnique Features
Sorbitan laurateEster of lauric acid (C12)Commonly used as an emulsifier; higher incidence of allergic reactions compared to sorbitan octanoate .
Sorbitan stearateEster of stearic acid (C18)Known for its stability at various pH levels; widely used in cosmetics .
Sorbitan palmitateEster of palmitic acid (C16)Functions effectively as an emulsifier; less soluble than sorbitan octanoate .
Sorbitan caprylateAnother name for sorbitan octanoate (C8)High solubility; often used interchangeably with sorbitan octanoate .

Sorbitan octanoate stands out due to its high solubility and rapid biodegradability compared to other longer-chain sorbitan esters, making it particularly suitable for applications requiring quick environmental turnover.

The synthesis of sorbitan octanoate follows a two-stage mechanism: dehydration of sorbitol to form sorbitan, followed by esterification with octanoic acid. This sequential approach minimizes side reactions and enhances yield.

Dehydration Stage

Sorbitol undergoes intramolecular dehydration at elevated temperatures (150–180°C) under vacuum (5,000–6,000 Pa) to form sorbitan, a cyclic ether with one or two anhydride rings. Phosphoric acid (0.13–0.5 wt%) or sulfuric acid (0.032–0.5 wt%) catalyzes this step, with nitrogen purging to prevent oxidation. For example, heating 150 g of sorbitol with 1.5 g of H₃PO₄ at 175°C for 100 minutes under nitrogen yields sorbitan with 61.5% monocaprylate content.

Esterification Stage

Sorbitan reacts with octanoic acid at 190–220°C under reduced pressure (4,000–5,000 Pa). Alkaline catalysts like potassium carbonate (2.65 g per 150 g sorbitol) or sodium hydroxide facilitate nucleophilic acyl substitution, achieving acid values below 6.0 mg KOH/g. A molar ratio of 1:1.2 (sorbitan:octanoic acid) optimizes monoester formation, while excess acid drives the reaction toward diesters.

Table 1: Typical Reaction Conditions for Two-Stage Synthesis

ParameterDehydration StageEsterification Stage
Temperature150–180°C190–220°C
Pressure5,000–6,000 Pa4,000–5,000 Pa
Catalyst Loading0.13–0.5 wt% H₃PO₄/H₂SO₄1.5–2.5 wt% K₂CO₃/NaOH
Reaction Time60–100 minutes30–180 minutes

Catalytic Mechanisms in Sorbitol Dehydration and Fatty Acid Coupling

Acid-Catalyzed Dehydration

Bronsted acids like H₃PO₄ and H₂SO₄ protonate hydroxyl groups in sorbitol, facilitating water elimination. Phosphoric acid’s moderate acidity (pKa₁ = 2.15) selectively promotes sorbitan formation over isosorbide, whereas sulfuric acid (pKa₁ = −3.0) accelerates secondary dehydration but increases byproducts. At 140°C, H₂SO₄ achieves 94% water removal in 1 hour, but yields darker products due to carbonization.

Base-Catalyzed Esterification

Alkaline catalysts deprotonate octanoic acid, forming nucleophilic carboxylate ions that attack sorbitan’s hydroxyl groups. Potassium carbonate (K₂CO₃) provides sustained activity without saponification, while NaOH increases reaction rates but risks soap formation at >220°C. Homogeneous catalysts like p-toluenesulfonic acid (pTSA) reduce reaction times but require post-synthesis neutralization.

Mechanistic Comparison

  • Homogeneous Acids: High activity but difficult separation (e.g., H₂SO₄ leaves sulfate residues).
  • Heterogeneous Catalysts: Amberlyst-15 and Purolite CT269 enable easier recovery but require higher temperatures (453 K) for comparable conversions.

Optimization of Reaction Parameters for Industrial Scalability

Temperature and Pressure Profiles

Dehydration efficiency peaks at 180°C, beyond which isosorbide formation accelerates. Esterification at 210°C under vacuum (4,000 Pa) reduces reaction time to 30 minutes while maintaining acid values <5 mg KOH/g.

Catalyst Selection and Loading

Phosphoric acid (0.13 wt%) balances dehydration rate and product color, whereas 5 mol% H₂SO₄ achieves faster kinetics but necessitates post-treatment. Sodium hypophosphite (0.1 wt%) added during esterification suppresses oxidation, improving product stability.

Scalability Challenges

  • Heat Transfer: Molten sorbitol’s high viscosity (120 mPa·s at 160°C) necessitates agitated reactors.
  • Byproduct Management: Distilling unreacted octanoic acid under vacuum (−0.085 MPa) reduces residual fatty acids to <1%.

Comparative Analysis of Homogeneous vs. Heterogeneous Catalytic Systems

Homogeneous Catalysts

  • Advantages: High selectivity (e.g., H₃PO₄ yields 61.5% monocaprylate), rapid kinetics.
  • Drawbacks: Corrosive, requires neutralization (e.g., NaOH quenching generates Na₃PO₄ waste).

Heterogeneous Catalysts

  • Advantages: Reusable (e.g., Purolite CT269 retains 80% activity after 5 cycles), no salt byproducts.
  • Drawbacks: Lower activity at <200°C, pore blockage by polymeric byproducts.

Table 2: Performance of Catalytic Systems

CatalystConversion (%)Selectivity (%)Reaction Time (h)
H₃PO₄ (Homogeneous)98.561.52.5
Purolite CT26910042.06.0
NaOH (Homogeneous)95.258.33.0

Sorbitan octanoate, a non-ionic surfactant derived from sorbitol and octanoic acid, has gained significant attention in various industrial applications due to its emulsifying properties [1] [2]. The conventional synthesis of sorbitan octanoate typically involves a two-stage process: first, the dehydration of sorbitol to sorbitan, followed by esterification with octanoic acid [3]. However, enzymatic synthesis offers a more environmentally friendly alternative with enhanced selectivity and milder reaction conditions [2] [4].

Lipase-catalyzed esterification has emerged as a promising approach for the synthesis of sorbitan octanoate in non-conventional media [2]. This biocatalytic method utilizes lipases, particularly from sources such as Candida rugosa and Candida antarctica, to facilitate the esterification reaction between sorbitan and octanoic acid [5] [6]. Unlike conventional chemical synthesis that often requires harsh conditions and produces multiple by-products, enzymatic synthesis provides regioselectivity, resulting in more controlled product formation [4] [5].

The reaction medium plays a crucial role in lipase-catalyzed esterification of sorbitan octanoate [7]. Non-conventional media, such as organic solvents, ionic liquids, and solvent-free systems, have been explored to enhance the efficiency of this enzymatic process [8] [7]. Table 1 summarizes the performance of different non-conventional media in the lipase-catalyzed synthesis of sorbitan octanoate.

Table 1: Performance of Non-Conventional Media in Lipase-Catalyzed Synthesis of Sorbitan Octanoate

Reaction MediumLipase SourceConversion (%)Reaction Time (h)Temperature (°C)References
tert-butanol/n-hexane azeotropeCandida rugosa65-702440 [2] [7]
Solvent-free systemCandida rugosa23.54845 [5]
Ionic liquids (imidazolium-based)Candida antarctica58-623650 [8] [9]
Diisopropyl etherRhizopus arrhizus45-502437 [10]

The use of azeotropic mixtures, such as tert-butanol/n-hexane, has shown particular promise in the enzymatic synthesis of sorbitan esters [2]. These systems facilitate the continuous removal of water produced during the esterification reaction, thereby shifting the equilibrium toward product formation [2] [7]. The partial phase diagram of such azeotropic mixtures helps determine the optimal temperature required for the distillation of the azeotrope at a given ratio of solvents [2].

In solvent-free systems, the enzymatic synthesis of sorbitan octanoate has been achieved by dispersing octanoic acid in a concentrated sorbitol aqueous solution containing the lipase enzyme [5]. This approach eliminates the need for organic solvents, making it more environmentally friendly [5] [11]. However, the conversion rates in solvent-free systems are generally lower compared to those in organic solvent systems, with a maximum conversion of 23.5 mole% reported after 48 hours under optimal conditions [5].

Ionic liquids have also been investigated as potential solvents for lipase-catalyzed esterification of sorbitan octanoate [8] [12]. These non-volatile, thermally stable solvents can enhance enzyme stability and activity while providing a suitable environment for both hydrophilic and hydrophobic substrates [8] [9]. The use of imidazolium-based ionic liquids, in particular, has shown promising results with conversion rates of 58-62% after 36 hours of reaction [9] [12].

Eutectic Solvent Systems for Enhanced Substrate Solubility

Deep eutectic solvents (DES) represent an innovative class of solvents that have gained attention in enzymatic synthesis due to their unique properties and potential to enhance substrate solubility [13] [14]. These solvents are typically formed by mixing a quaternary ammonium salt, such as choline chloride, with a hydrogen bond donor, such as urea or glycerol, at their eutectic composition [13] [15]. The resulting mixture exhibits a significantly lower melting point than either of its individual components due to hydrogen bonding interactions that reduce the lattice energy of the system [15].

In the context of sorbitan octanoate synthesis, eutectic solvent systems offer several advantages for enhancing substrate solubility and enzyme activity [13] [16]. The high viscosity of traditional reaction media often limits mass transfer and substrate accessibility to the enzyme active site [16] [17]. Deep eutectic solvents can address this challenge by providing a more favorable environment for both the hydrophilic sorbitan and the hydrophobic octanoic acid [13] [18].

Research has demonstrated that choline chloride-based deep eutectic solvents are particularly effective for lipase-catalyzed esterification reactions [13] [17]. For instance, a DES composed of choline chloride and glycerol in a 1:2 molar ratio has shown promising results in enhancing the solubility of reactants and improving enzyme stability during esterification reactions [13] [14]. Table 2 presents the effect of different deep eutectic solvent compositions on substrate solubility and enzyme activity in the synthesis of sorbitan esters.

Table 2: Effect of Deep Eutectic Solvent Compositions on Substrate Solubility and Enzyme Activity

DES CompositionMolar RatioSubstrate Solubility EnhancementRelative Enzyme Activity (%)References
Choline chloride:Glycerol1:23.5-fold85-90 [13] [17]
Choline chloride:Urea1:22.8-fold75-80 [13] [14]
Tetrabutylammonium bromide:Imidazole1:24.2-fold90-95 [17] [18]
Choline chloride:p-Cresol1:15.0-fold65-70 [18]

The enhanced substrate solubility in deep eutectic solvents can be attributed to the unique solvation properties of these systems [18] [15]. The hydrogen bonding network within the DES can interact with both the hydroxyl groups of sorbitan and the carboxylic group of octanoic acid, facilitating their dissolution and subsequent reaction [14] [15]. This is particularly beneficial for the synthesis of sorbitan octanoate, where the disparity in hydrophilicity between the reactants often poses a challenge in conventional reaction media [14] [18].

Moreover, the tunable nature of deep eutectic solvents allows for the optimization of reaction conditions to suit specific enzymatic requirements [18]. By systematically varying the hydrophobic character of the salt and the hydrogen bond donor, along with adjusting the water concentration, researchers have been able to engineer application-specific deep eutectic solvents that provide favorable environments for lipase-catalyzed esterification reactions [18].

The effect of water activity in deep eutectic solvent systems is another critical factor influencing the enzymatic synthesis of sorbitan octanoate [14] [10]. While water is essential for maintaining the catalytic activity of lipases, excessive water can drive the equilibrium toward hydrolysis rather than esterification [10] [19]. Studies have shown that controlling the water activity in DES systems can significantly impact the conversion rates and product selectivity in lipase-catalyzed esterification reactions [14] [19]. Optimal water activity levels typically range from 0.2 to 0.4, depending on the specific DES composition and lipase source [14] [10].

Kinetic Modeling of Enzyme Activity in High-Viscosity Environments

The kinetic modeling of lipase-catalyzed esterification of sorbitan octanoate in high-viscosity environments presents unique challenges due to mass transfer limitations and altered enzyme conformational dynamics [20] [21]. Understanding these kinetic parameters is essential for optimizing reaction conditions and predicting process performance on an industrial scale [20] [22].

Lipase-catalyzed esterification reactions typically follow a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with one substrate to form an acyl-enzyme intermediate before reacting with the second substrate [23] [24]. In the case of sorbitan octanoate synthesis, the lipase first binds to octanoic acid, forming an acyl-enzyme complex, which then reacts with sorbitan to produce the ester product [23] [25]. This mechanism can be represented by the following equation:

E + A ⇌ EA → E' + P
E' + B ⇌ E'B → E + Q

Where E represents the enzyme, A is octanoic acid, B is sorbitan, E' is the acyl-enzyme intermediate, and P and Q are the products (sorbitan octanoate and water) [23] [24].

In high-viscosity environments, such as deep eutectic solvents or concentrated substrate solutions, the diffusion of substrates to the enzyme active site becomes a rate-limiting step [21] [26]. This diffusion limitation can significantly impact the apparent kinetic parameters, including the Michaelis constant (Km) and maximum reaction velocity (Vmax) [27] [26]. Table 3 summarizes the effect of viscosity on the kinetic parameters of lipase-catalyzed esterification of sorbitan octanoate.

Table 3: Effect of Viscosity on Kinetic Parameters of Lipase-Catalyzed Esterification

Viscosity (mPa·s)Apparent Km for Octanoic Acid (mM)Apparent Km for Sorbitan (mM)Apparent Vmax (μmol/min/mg)References
1-50.25-0.300.40-0.450.090-0.097 [28] [27]
10-500.35-0.450.60-0.700.075-0.085 [21] [27]
100-5000.55-0.700.90-1.200.050-0.065 [21] [26]
>10000.80-1.201.50-2.000.030-0.045 [21] [29]

As shown in Table 3, increasing viscosity leads to higher apparent Km values for both substrates, indicating reduced enzyme-substrate affinity due to diffusion limitations [21] [27]. Simultaneously, the apparent Vmax decreases with increasing viscosity, reflecting the overall reduction in reaction rate [27] [26]. These changes in kinetic parameters highlight the importance of considering viscosity effects when modeling lipase-catalyzed esterification reactions in non-conventional media [21] [29].

Several mathematical models have been developed to account for the effect of viscosity on enzyme kinetics [20] [21]. One approach involves incorporating a diffusion factor into the traditional Michaelis-Menten equation:

v = (Vmax × [S]) / (Km × (1 + η/η0) + [S])

Where v is the reaction rate, [S] is the substrate concentration, η is the viscosity of the reaction medium, and η0 is a reference viscosity [21] [27]. This modified equation accounts for the increased diffusional resistance in high-viscosity environments, providing a more accurate prediction of enzyme behavior under these conditions [21] [26].

For interfacial enzymes like lipases, which operate at the interface between aqueous and organic phases, additional considerations must be made when modeling their kinetics in high-viscosity environments [30] [24]. The interfacial area and the partitioning of substrates between phases can significantly impact the overall reaction rate [30] [24]. A more comprehensive model for lipase-catalyzed esterification at interfaces can be represented as:

v = (kcat × [E]t × [S]) / (Ke × [(kd/kpa²t) + 1] + [S])

Where kcat is the catalytic constant, [E]t is the total enzyme concentration, Ke is an equilibrium constant, kd is a desorption rate constant, kp is an adsorption rate constant, and at is the total specific interfacial area [21] [30]. This model accounts for both the interfacial nature of lipase catalysis and the diffusion limitations imposed by high-viscosity environments [21] [30].

Recent studies have also explored the relationship between enzyme activity and viscosity in crowded environments that mimic cellular conditions [29]. These investigations have revealed that enzymes can self-regulate their activity by modifying the shear viscosity of their surroundings, thereby influencing substrate diffusion [29]. This phenomenon suggests a complex interplay between enzyme activity, viscosity, and reaction kinetics that extends beyond traditional models [26] [29].

Molecular Architecture and Self-Assembly Dynamics

Sorbitan octanoate possesses a distinctive molecular structure characterized by its amphiphilic nature, which fundamentally governs its self-assembly behavior in aqueous and non-aqueous environments [2]. The compound consists of a hydrophilic sorbitan head group derived from sorbitol through dehydration and cyclization processes, coupled with an octanoic acid fatty acid chain that provides the lipophilic character [3] [4]. This molecular architecture creates a balanced hydrophilic-lipophilic balance (HLB) value estimated between 4.0 and 6.0, positioning sorbitan octanoate as an effective water-in-oil emulsifier [6].

The molecular formula C₁₄H₂₆O₆ reflects a compact structure with a molecular weight of 290.35 g/mol [2] [7]. The sorbitan head group forms through the dehydration of sorbitol, resulting in a mixture of cyclic ethers comprising approximately 85% tetrahydrofuran and 15% tetrahydropyran configurations [4]. This structural arrangement creates multiple hydroxyl groups that serve as hydrogen bond donors and acceptors, facilitating intermolecular interactions that are crucial for self-assembly processes [2] [8].

The octanoic acid component, with its eight-carbon aliphatic chain, provides optimal hydrophobic character for the formation of stable aggregates [9]. The esterification bond linking the sorbitan head group to the octanoic acid chain creates a flexible hinge region that allows for conformational adaptability during self-assembly [10] [11]. This structural flexibility is essential for the formation of various aggregate morphologies, including micelles, vesicles, and bilayer structures depending on concentration and environmental conditions [11] [12].

Molecular dynamics simulations of related sorbitan esters demonstrate that these compounds exhibit significant conformational freedom in solution, sampling almost their entire conformational space when present as free molecules [10]. This conformational flexibility contributes to the dynamic nature of sorbitan octanoate aggregates, allowing for rapid exchange between monomeric and aggregated states [10] [13]. The self-assembly process is driven by the hydrophobic effect, wherein the octanoic acid chains cluster together to minimize unfavorable interactions with water molecules [11] [14].

The self-assembly dynamics of sorbitan octanoate are influenced by several factors, including temperature, concentration, and the presence of co-surfactants or salts [15] [16]. At low concentrations, sorbitan octanoate exists primarily as monomers distributed throughout the aqueous phase [17] [18]. As concentration increases, the molecules begin to aggregate through hydrophobic interactions between the octanoic acid chains, while the hydrophilic sorbitan head groups remain oriented toward the aqueous phase [14] [19].

The aggregation process follows a cooperative mechanism characterized by a relatively sharp transition at the critical micelle concentration (CMC) [20] [17]. For sorbitan octanoate, the estimated CMC ranges from 0.025 to 0.040 mM, which falls within the typical range for medium-chain sorbitan esters [21] [22]. This CMC value reflects the balance between hydrophobic interactions favoring aggregation and electrostatic and steric repulsions that oppose it [15] [18].

The molecular packing within sorbitan octanoate aggregates is influenced by the bulky sorbitan head group, which occupies a significant interfacial area compared to the relatively short octanoic acid chain [23] [24]. This results in a packing parameter that favors the formation of spherical micelles rather than cylindrical or lamellar structures [19] [25]. The average molecular area at the interface is estimated to be between 38 and 42 Ų, which is consistent with the steric requirements of the sorbitan head group [22] [23].

Micelle Formation Mechanisms in Aqueous Solutions

The micelle formation process for sorbitan octanoate follows established principles of surfactant self-assembly, yet exhibits unique characteristics attributable to its specific molecular structure and hydrophilic-lipophilic balance [20] [17]. The critical micelle concentration serves as the fundamental parameter governing the transition from monomeric to aggregated states, with sorbitan octanoate demonstrating a CMC value that reflects its intermediate position within the sorbitan ester series [21] [22].

The micellization process begins with the gradual increase in surfactant concentration, during which individual sorbitan octanoate molecules exist as monomers in dynamic equilibrium with small pre-micellar aggregates [15] [18]. As the concentration approaches the CMC, the chemical potential of the monomers reaches a critical threshold where further addition of surfactant results in the formation of thermodynamically stable micelles rather than an increase in monomer concentration [20] [17].

The thermodynamics of micelle formation for sorbitan octanoate involves several contributing factors, including the hydrophobic effect, hydrogen bonding between sorbitan head groups, and steric interactions [15] [18]. The standard free energy of micellization (ΔG°mic) is typically negative, indicating that the process is thermodynamically favorable [15] [22]. This free energy change results from the favorable entropy increase associated with the release of structured water molecules from around the hydrophobic octanoic acid chains, partially offset by the unfavorable entropy decrease due to the restriction of molecular motion within the micelle [18] [14].

The kinetics of micelle formation and dissolution are characterized by rapid equilibrium establishment, with typical relaxation times on the order of microseconds to milliseconds [10] [15]. This rapid dynamics reflects the relatively weak non-covalent interactions holding the micelles together, allowing for continuous exchange of monomers between the bulk solution and the micellar phase [10] [12]. The dynamic nature of these structures is crucial for their function as solubilizers and emulsifiers [19] [25].

The aggregation number for sorbitan octanoate micelles, while not directly measured, can be estimated based on the molecular structure and comparison with related compounds [13]. Sorbitan monooleate (Span 80) has been reported to have aggregation numbers of 26 in cyclohexane and 12 in carbon tetrachloride [13]. For sorbitan octanoate in aqueous solution, the aggregation number is likely to be in the range of 15-25 molecules per micelle, reflecting the balance between the hydrophobic driving force and the steric constraints imposed by the sorbitan head groups [10] [13].

The micelle structure of sorbitan octanoate exhibits characteristics typical of non-ionic surfactants, with a hydrophobic core composed of the octanoic acid chains and a hydrophilic shell formed by the sorbitan head groups [10] [19]. The core region is relatively fluid, allowing for solubilization of hydrophobic molecules, while the shell region provides stability through hydrogen bonding with water molecules [10] [8]. The interface between the core and shell regions is not sharp but exhibits a gradual transition in polarity and hydration [19] [24].

Temperature effects on micelle formation follow the typical pattern for non-ionic surfactants, with the CMC generally decreasing with increasing temperature up to a certain point, followed by an increase at higher temperatures [15] [16]. This behavior reflects the temperature dependence of the hydrophobic effect and the dehydration of the head groups at elevated temperatures [15] [18]. The cloud point, representing the temperature at which the micelles aggregate and phase separate, is an important parameter for applications involving temperature variations [16] [26].

The presence of electrolytes can significantly influence micelle formation, with salts typically reducing the CMC of non-ionic surfactants through screening effects and changes in water structure [15] [27]. For sorbitan octanoate, salt effects are expected to be moderate compared to ionic surfactants, but may still result in measurable changes in aggregation behavior [15] [28]. The specific effects depend on the type and concentration of the salt, with kosmotropic salts generally promoting aggregation while chaotropic salts may have the opposite effect [15] [29].

Mixed micelle formation with other surfactants represents an important aspect of sorbitan octanoate behavior in practical applications [30] [28]. The compound can form mixed micelles with both ionic and non-ionic surfactants, often exhibiting synergistic effects that result in reduced CMC values and enhanced surface activity [30] [24]. The extent of mixing depends on the compatibility of the hydrophobic chains and the interactions between the head groups [30] [31].

Interfacial Behavior in Oil-Water Emulsion Systems

The interfacial behavior of sorbitan octanoate at oil-water interfaces represents a crucial aspect of its functionality as an emulsifying agent, with its performance being intimately linked to its molecular structure and aggregation properties [22] [23]. The compound demonstrates exceptional interfacial activity, characterized by rapid adsorption at the oil-water interface and significant reduction in interfacial tension [22] [32]. This behavior is fundamental to its role in stabilizing emulsions and facilitating the formation of stable oil-water dispersions [30] [33].

The adsorption kinetics of sorbitan octanoate at oil-water interfaces follow a diffusion-controlled mechanism at early stages, with the rate of interfacial tension reduction determined by the transport of surfactant molecules from the bulk aqueous phase to the interface [32] [29]. The initial rapid decrease in interfacial tension is attributed to the preferential adsorption of sorbitan octanoate molecules at the interface, where they orient with their hydrophilic sorbitan head groups toward the aqueous phase and their hydrophobic octanoic acid chains toward the oil phase [22] [23].

At equilibrium, sorbitan octanoate achieves interfacial tension values in the range of 3.0 to 3.8 mN/m, which represents a significant reduction from the typical oil-water interfacial tension of approximately 50 mN/m [22] [23]. This substantial decrease in interfacial tension is crucial for emulsion formation, as it reduces the energy barrier for droplet breakup during homogenization and provides thermodynamic stability to the resulting emulsion [34] [33].

The molecular area occupied by sorbitan octanoate at the oil-water interface is estimated to be between 38 and 42 Ų, reflecting the steric requirements of the sorbitan head group [22] [23]. This molecular area is consistent with the compact packing of the molecules at the interface, with the octanoic acid chains extending into the oil phase and the sorbitan head groups forming a hydrated layer at the interface [23] [24]. The packing density is influenced by intermolecular interactions, including hydrogen bonding between sorbitan head groups and van der Waals interactions between the alkyl chains [8] [24].

The interfacial rheological properties of sorbitan octanoate films are characterized by both elastic and viscous components, with the elastic modulus typically dominating at low frequencies [24] [29]. These viscoelastic properties are crucial for emulsion stability, as they provide resistance to droplet deformation and coalescence [34] [33]. The interfacial elasticity arises from the reorganization of surfactant molecules at the interface in response to area changes, while the viscous component reflects the relaxation processes associated with molecular reorientation [24] [29].

The effect of oil phase composition on the interfacial behavior of sorbitan octanoate is significant, with different oil types resulting in variations in interfacial tension and adsorption characteristics [22] [32]. Increasing the hydrocarbon chain length of the oil phase generally increases the interfacial tension at the CMC and decreases the surface pressure, indicating reduced interfacial activity [22] [32]. This behavior is attributed to the increased solubility of the surfactant in longer-chain hydrocarbons, which reduces the driving force for interfacial adsorption [22] [33].

The stability of oil-water emulsions prepared with sorbitan octanoate depends on several factors, including the surfactant concentration, oil-to-water ratio, and the presence of co-surfactants or stabilizers [28] [35]. At concentrations above the CMC, sorbitan octanoate forms stable emulsions with typical stability periods extending from days to months, depending on the specific formulation and storage conditions [28] [35]. The emulsion type (oil-in-water or water-in-oil) is determined by the HLB value of the surfactant, with sorbitan octanoate's intermediate HLB value allowing for the formation of both types under appropriate conditions [6].

The droplet size distribution in emulsions stabilized by sorbitan octanoate is influenced by the homogenization conditions and the surfactant concentration [35] [36]. Higher surfactant concentrations generally result in smaller droplet sizes due to the increased interfacial area that can be stabilized [35] [36]. The size distribution is also affected by the dynamic nature of the interfacial film, with continuous adsorption and desorption of surfactant molecules contributing to the redistribution of material between droplets [28] [35].

Coalescence stability in sorbitan octanoate-stabilized emulsions is primarily governed by the interfacial film properties and the steric stabilization provided by the sorbitan head groups [34] [33]. The relatively large size of the sorbitan head group creates a steric barrier that prevents close approach of droplets, thereby inhibiting coalescence [33] [24]. Additionally, the hydrogen bonding capacity of the sorbitan head groups contributes to the formation of a structured interfacial region that resists disruption [8] [24].

The temperature stability of emulsions prepared with sorbitan octanoate is generally good within the typical application temperature range, although phase inversion may occur at elevated temperatures due to changes in the effective HLB value [28] [35]. The cloud point behavior of the surfactant influences the upper temperature limit for stable emulsion formation, with phase separation occurring when the surfactant becomes insufficiently hydrophilic [16] [35].

The synergistic effects observed when sorbitan octanoate is combined with other surfactants, particularly polysorbates, result in enhanced emulsion stability and reduced interfacial tension [30] [28]. These mixed surfactant systems often exhibit superior performance compared to single-component systems, with the smaller sorbitan octanoate molecules filling gaps between larger polysorbate molecules at the interface [30] [24]. This complementary packing results in higher surface coverage and improved barrier properties against coalescence [30] [31].

The pH stability of emulsions containing sorbitan octanoate is generally excellent across a wide range of pH values, typically from 2 to 12 [37] [38]. This broad pH stability is attributed to the non-ionic nature of the surfactant, which is not affected by changes in solution pH [37] [4]. However, extreme pH conditions may affect the stability of the ester linkage, particularly under strongly alkaline conditions where hydrolysis may occur [37] [38].

The influence of electrolytes on emulsion stability varies depending on the specific salt and its concentration [28] [35]. While non-ionic surfactants like sorbitan octanoate are generally less sensitive to electrolyte effects than ionic surfactants, high salt concentrations can still impact emulsion stability through effects on the interfacial film structure and droplet interactions [28] [29]. The presence of salts may also influence the cloud point behavior and affect the temperature stability of the emulsion [15] [29].

The biodegradability of sorbitan octanoate contributes to its environmental acceptability, with the compound exhibiting a post-application half-life of approximately 7 to 10 days [38]. This relatively rapid biodegradation is facilitated by the ester linkage, which is susceptible to hydrolysis by naturally occurring enzymes, releasing sorbitol and octanoic acid as biodegradable products [3]. The environmental fate of these degradation products is well-characterized, with both components being readily metabolized by microorganisms [39].

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

7

Exact Mass

326.19406791 g/mol

Monoisotopic Mass

326.19406791 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

Explore Compound Types